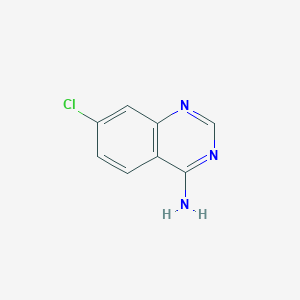

7-Chloroquinazolin-4-amine

Beschreibung

BenchChem offers high-quality 7-Chloroquinazolin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Chloroquinazolin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

7-chloroquinazolin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3/c9-5-1-2-6-7(3-5)11-4-12-8(6)10/h1-4H,(H2,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYCLVMJKFGHNKX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)N=CN=C2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19808-36-7 |

Source

|

| Record name | 7-chloroquinazolin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Spectroscopic Blueprint of 7-Chloroquinazolin-4-amine: A Technical Guide for Researchers

Introduction: The Quinazoline Core in Modern Drug Discovery

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of biologically active compounds.[1] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. 7-Chloroquinazolin-4-amine, a key intermediate and a pharmacophore in its own right, is of significant interest to researchers in drug development. The precise substitution pattern on the quinazoline ring system dictates its interaction with biological targets, making unambiguous structural confirmation paramount. This technical guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the comprehensive characterization of 7-Chloroquinazolin-4-amine. Understanding the spectroscopic signature of this molecule is the first critical step in quality control, reaction monitoring, and the rational design of new therapeutic agents.

Molecular Structure and Numbering

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The numbering convention for the quinazoline ring system is crucial for assigning NMR signals.

Figure 1. Numbering of the 7-Chloroquinazolin-4-amine scaffold.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 7-Chloroquinazolin-4-amine, both ¹H and ¹³C NMR are essential for complete structural verification.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of 7-Chloroquinazolin-4-amine in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is due to its excellent solubilizing power for polar, aromatic compounds and its ability to allow for the observation of exchangeable protons (e.g., -NH₂).

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover a range of 0-12 ppm.

-

Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

Use a relaxation delay of at least 2 seconds.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover a range of 0-180 ppm.

-

Employ proton decoupling to simplify the spectrum.

-

Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.

-

¹H NMR Spectral Interpretation

The ¹H NMR spectrum of 7-Chloroquinazolin-4-amine is expected to show distinct signals for the aromatic protons and the amine protons. The electron-withdrawing nature of the chlorine atom and the nitrogen atoms in the quinazoline ring will influence the chemical shifts of the aromatic protons.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-2 | ~8.3 | Singlet | - | This proton is on a carbon adjacent to two nitrogen atoms, leading to a significant downfield shift. |

| H-5 | ~8.1 | Doublet | ~8.8 | H-5 is ortho to the electron-donating amino group but is also part of the fused aromatic system, resulting in a downfield shift. It will be split by H-6. |

| H-6 | ~7.5 | Doublet of Doublets | ~8.8, ~2.0 | H-6 is coupled to both H-5 (ortho-coupling) and H-8 (meta-coupling). |

| H-8 | ~7.9 | Doublet | ~2.0 | H-8 is ortho to the chloro group and will show meta-coupling to H-6. |

| -NH₂ | ~7.2 | Broad Singlet | - | The protons of the primary amine will appear as a broad signal that is exchangeable with D₂O. Its chemical shift can be concentration and temperature dependent. |

Causality behind Experimental Choices: The use of a higher field NMR spectrometer (400 MHz or greater) is crucial for resolving the coupling patterns of the aromatic protons, particularly the doublet of doublets for H-6. DMSO-d₆ is the solvent of choice not only for its solubilizing properties but also because it slows down the exchange rate of the amine protons, often allowing for their observation as a distinct, albeit broad, signal.

¹³C NMR Spectral Interpretation

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The chemical shifts are influenced by the electronegativity of neighboring atoms and the aromaticity of the ring system.

| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale |

| C-2 | ~155 | This carbon is situated between two nitrogen atoms, resulting in a significant downfield shift. |

| C-4 | ~152 | The carbon bearing the amino group is also significantly deshielded due to its attachment to two nitrogen atoms within the aromatic system. |

| C-4a | ~120 | A quaternary carbon at the ring junction. |

| C-5 | ~128 | |

| C-6 | ~125 | |

| C-7 | ~135 | The carbon atom directly attached to the chlorine atom will be deshielded. |

| C-8 | ~118 | |

| C-8a | ~150 | A quaternary carbon at the ring junction, adjacent to a nitrogen atom. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For 7-Chloroquinazolin-4-amine, the key functional groups are the amine (N-H) and the aromatic C-H and C=C/C=N bonds.

Experimental Protocol: FT-IR Analysis

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for a solid sample.

-

Instrumentation: Acquire the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.

IR Spectral Interpretation

The IR spectrum will be characterized by the following key absorption bands:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric and symmetric) | 3400-3250 | Medium, Sharp (two bands) |

| Aromatic C-H Stretch | 3100-3000 | Medium to Weak |

| C=N and C=C Stretching | 1650-1500 | Strong to Medium |

| N-H Bend | 1650-1580 | Medium |

| C-Cl Stretch | 800-600 | Strong |

Trustworthiness of the Protocol: The presence of two distinct N-H stretching bands is a hallmark of a primary amine, providing a self-validating system for the identification of this functional group.[1] The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions that is unique to the molecule and can be used for definitive identification by comparison with a reference spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Experimental Protocol: MS Analysis

-

Sample Introduction: Introduce a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC).

-

Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI) in positive ion mode.

-

Mass Analysis: Acquire the mass spectrum using a quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer.

Mass Spectral Interpretation

-

Molecular Ion Peak: The molecular formula of 7-Chloroquinazolin-4-amine is C₈H₆ClN₃. The expected monoisotopic mass is approximately 179.0250 g/mol . In ESI-MS, the base peak will likely be the protonated molecule [M+H]⁺ at m/z 180.0328.

-

Isotopic Pattern: A key diagnostic feature will be the isotopic pattern of the molecular ion peak. Due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes (approximately 3:1 ratio), there will be a characteristic [M+H]⁺ peak at m/z 180 and an [M+2+H]⁺ peak at m/z 182 with an intensity ratio of roughly 3:1. This pattern is a definitive indicator of the presence of one chlorine atom in the molecule.

Figure 2. Workflow for Mass Spectrometry Analysis.

Conclusion: A Unified Spectroscopic Profile

The combination of NMR, IR, and MS provides a comprehensive and unambiguous characterization of 7-Chloroquinazolin-4-amine. ¹H and ¹³C NMR elucidate the precise connectivity of the atoms in the molecule, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and elemental composition. This multi-faceted spectroscopic approach ensures the identity and purity of 7-Chloroquinazolin-4-amine, which is essential for its application in research and development. The data and interpretations presented in this guide serve as a valuable reference for scientists working with this important heterocyclic compound.

References

-

(No author given). Synthesis of 7-chloroquinolinyl-4-. ResearchGate. Available at: [Link]. (Accessed: February 2026).

-

(No author given). (PDF) 7-Chloroquinolin-4-yl Arylhydrazone Derivatives: Synthesis and Antifungal Activity. ResearchGate. Available at: [Link]. (Accessed: February 2026).

-

(No author given). Synthesis, Characterization, ADME Study and Anti-proliferative evaluation against MCF-7 breast cancer cell line of new analog of a 4-aminophenyl quinazolinone derivative. Al Mustansiriyah Journal of Pharmaceutical Sciences, 23(4), 412-426. Available at: [Link]. (Accessed: February 2026).

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 94711, 4-Amino-7-chloroquinoline. Available at: [Link]. (Accessed: February 2026).

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 84759, 4-Aminoquinazoline. Available at: [Link]. (Accessed: February 2026).

-

Wang, Y., et al. (2020). Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors. Journal of Medicinal Chemistry, 63(15), 8186-8204. Available at: [Link]. (Accessed: February 2026).

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 66593, 7-Chloro-4-hydroxyquinoline. Available at: [Link]. (Accessed: February 2026).

-

(No author given). FT-IR spectrum of 4-amino-2-chloro-6,7-dimethoxyquinazoline. ResearchGate. Available at: [Link]. (Accessed: February 2026).

-

Smith, B. C. (2015). IR Spectroscopy Tutorial: Amines. Spectroscopy, 30(4), 26-31. Available at: [Link]. (Accessed: February 2026).

-

Li, Y., et al. (2019). Copper-catalyzed tandem oxidative synthesis of quinazolinones from 2-aminobenzonitriles and primary alcohols. Beilstein Journal of Organic Chemistry, 15, 276-283. Available at: [Link]. (Accessed: February 2026).

-

National Institute of Standards and Technology. 4-Amino-2-chloro-6,7-dimethoxyquinazoline. NIST Chemistry WebBook. Available at: [Link]. (Accessed: February 2026).

-

Wang, Y., et al. (2022). Synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine. IOP Conference Series: Earth and Environmental Science, 1074, 012133. Available at: [Link]. (Accessed: February 2026).

-

Al-Ostath, A. H., et al. (2020). Synthesis and antibacterial activity of newly synthesized 7-chloro–2–methyl-4h– benzo[d][2]–oxazin–4–one and 3 o. GSC Biological and Pharmaceutical Sciences, 11(1), 136-142. Available at: [Link]. (Accessed: February 2026).

-

Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy, 34(9), 22-26. Available at: [Link]. (Accessed: February 2026).

-

(No author given). An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. ACG Publications. Available at: [Link]. (Accessed: February 2026).

-

(No author given). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. ResearchGate. Available at: [Link]. (Accessed: February 2026).

Sources

Exploring the Chemical Space of Substituted Quinazolines: An In-depth Technical Guide

Introduction: The Quinazoline Core as a Privileged Scaffold in Medicinal Chemistry

The quinazoline scaffold, a bicyclic heteroaromatic system formed by the fusion of a benzene and a pyrimidine ring, stands as a "privileged structure" in the realm of medicinal chemistry.[1] Its remarkable versatility allows for a wide range of chemical modifications, enabling the exploration of a vast chemical space and interaction with numerous biological targets.[2] This has led to the development of a multitude of clinically significant drugs for treating a wide array of diseases, including cancer, hypertension, and microbial infections.[3][4] For instance, several quinazoline-based compounds have been successfully developed as epidermal growth factor receptor (EGFR) inhibitors for the treatment of cancers like non-small cell lung cancer.[5][6]

This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It aims to provide a comprehensive overview of the chemical space of substituted quinazolines, focusing on synthetic methodologies, structure-activity relationships (SAR), and practical experimental protocols. By delving into the "why" behind experimental choices, this guide seeks to empower researchers in their pursuit of novel and effective quinazoline-based therapeutics.

Part 1: Synthetic Strategies for Accessing the Quinazoline Core

The diverse array of substituted quinazolines is made accessible through a variety of synthetic methodologies, ranging from classical named reactions to modern transition-metal-catalyzed approaches. The selection of a particular synthetic route is often guided by the desired substitution pattern and the availability of starting materials.[7]

Classical Synthetic Methods

Traditional methods for quinazoline synthesis, while sometimes limited by harsh conditions, remain valuable tools in the synthetic chemist's arsenal.

-

Niementowski Quinazoline Synthesis: This method involves the condensation of anthranilic acid derivatives with amides.[8]

-

Friedländer Annulation: This approach constructs the quinazoline ring by reacting a 2-aminoaryl aldehyde or ketone with a compound containing a reactive methylene group.

Modern Synthetic Methodologies

Contemporary organic synthesis has introduced milder and more versatile methods for constructing the quinazoline core, with transition-metal catalysis playing a pivotal role.[9]

-

Palladium-Catalyzed Cross-Coupling: Reactions such as Suzuki, Heck, and Buchwald-Hartwig couplings are instrumental in introducing a wide variety of substituents onto a pre-existing quinazoline scaffold.[10]

-

Copper-Catalyzed Reactions: Copper catalysts are frequently employed for the formation of C-N and C-O bonds, as well as for cascade reactions that efficiently build the quinazoline ring system.[7]

-

One-Pot and Multicomponent Reactions (MCRs): These strategies offer an efficient and atom-economical approach to synthesizing complex quinazoline derivatives from simple starting materials in a single step.[11][12]

Caption: Synthetic pathways to substituted quinazolines.

Part 2: Structure-Activity Relationships (SAR) of Substituted Quinazolines

The biological activity of quinazoline derivatives is intricately linked to the nature and position of their substituents. A thorough understanding of SAR is crucial for the rational design of potent and selective drug candidates.[13]

Substitutions at the 2- and 4-positions

The 2- and 4-positions of the quinazoline ring are frequently modified to modulate biological activity.

-

Position 4: The 4-anilinoquinazoline scaffold is a well-established pharmacophore for EGFR kinase inhibitors.[14][15] The substituents on the aniline ring play a critical role in binding to the ATP-binding site of the enzyme. For instance, the presence of small, electron-withdrawing groups on the aniline ring often enhances inhibitory activity.[10]

-

Position 2: Modifications at the 2-position can influence a range of properties, including potency, selectivity, and pharmacokinetic profiles. The introduction of methyl, amine, or thiol groups at this position has been shown to be important for antimicrobial activities.[3]

Substitutions at the 6- and 7-positions

Substitutions on the benzene ring portion of the quinazoline core, particularly at the 6- and 7-positions, are key for optimizing activity and drug-like properties.

-

Halogenation: The introduction of halogen atoms, such as chlorine or fluorine, at the 6- or 8-positions can improve antimicrobial activity.[3]

-

Bulky Substituents: The presence of bulkier groups at the C-7 position can be favorable for inhibitory activity against certain targets.[14] For example, a piperazine ring at this position has been shown to enhance inhibitory activities toward both TNF-alpha production and T cell proliferation.[16]

| Position | Substituent Type | Impact on Biological Activity | Example Target |

| 4 | Substituted Anilino | Potent Inhibition | EGFR Kinase[14] |

| 2 | Methyl, Thiol, Amino | Essential for Activity | Antimicrobial[3] |

| 6, 8 | Halogen | Improved Potency | Antimicrobial[3] |

| 7 | Piperazine Ring | Enhanced Inhibition | TNF-alpha, T-cell proliferation[16] |

Part 3: Experimental Protocols

This section provides a representative experimental protocol for the synthesis of a substituted quinazoline derivative.

Example Synthesis: Copper-Catalyzed Cascade Synthesis of a 2-Substituted Quinazoline

This protocol is adapted from a literature procedure and demonstrates a modern, efficient method for quinazoline synthesis.[7]

Reaction: Copper-catalyzed cascade coupling of 2-bromobenzaldehyde with acetamidine hydrochloride.

Materials:

-

2-Bromobenzaldehyde

-

Acetamidine hydrochloride

-

Copper(I) iodide (CuI)

-

L-proline

-

Potassium carbonate (K2CO3)

-

Dimethylformamide (DMF)

-

Round-bottom flask

-

Magnetic stirrer and hotplate

-

Standard laboratory glassware for workup and purification

Procedure:

-

To a round-bottom flask, add 2-bromobenzaldehyde (1.0 mmol), acetamidine hydrochloride (1.2 mmol), CuI (10 mol%), L-proline (20 mol%), and K2CO3 (2.0 mmol).

-

Add DMF (5 mL) as the solvent.

-

Heat the reaction mixture at 110 °C with stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-substituted quinazoline.

Self-Validation: The structure and purity of the synthesized compound should be rigorously confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Caption: Experimental workflow for a copper-catalyzed quinazoline synthesis.

Conclusion

The chemical space of substituted quinazolines continues to be a fertile ground for the discovery of new therapeutic agents. The ongoing development of innovative synthetic methodologies provides access to an ever-expanding diversity of quinazoline derivatives. A deep and nuanced understanding of the structure-activity relationships governing their biological effects is paramount for the successful design of future drug candidates. This guide has provided a comprehensive overview of these key aspects, aiming to equip researchers with the knowledge and practical insights necessary to navigate and exploit the rich chemical space of this privileged scaffold. The continued exploration of quinazolines holds immense promise for addressing unmet medical needs across a spectrum of diseases.

Sources

- 1. pnrjournal.com [pnrjournal.com]

- 2. researchgate.net [researchgate.net]

- 3. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. journals.uob.edu.ly [journals.uob.edu.ly]

- 8. actascientific.com [actascientific.com]

- 9. Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review [openmedicinalchemistryjournal.com]

- 12. scispace.com [scispace.com]

- 13. benchchem.com [benchchem.com]

- 14. mdpi.com [mdpi.com]

- 15. Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Structure-activity relationships of quinazoline derivatives: dual-acting compounds with inhibitory activities toward both TNF-alpha production and T cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: 7-Chloroquinazolin-4-amine Derivatives as Potential Anti-inflammatory Agents

Audience: Researchers, scientists, and drug development professionals.

Abstract: The quinazoline scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities. This guide focuses on a specific class, 7-chloroquinazolin-4-amine derivatives, which have emerged as promising candidates for the development of novel anti-inflammatory therapeutics. We provide a comprehensive overview of their synthesis, mechanism of action, and detailed protocols for their evaluation in both in vitro and in vivo models. The causality behind experimental choices is explained to provide a deeper understanding of the drug discovery process for this class of compounds.

Introduction: The Quinazoline Scaffold in Inflammation

Quinazoline derivatives are a class of heterocyclic compounds that have garnered significant attention due to their diverse pharmacological properties, including anti-cancer, anti-bacterial, and anti-inflammatory activities.[1][2] The core quinazoline structure offers a versatile template for chemical modification, allowing for the fine-tuning of its biological effects. Within this family, the 7-chloroquinazolin-4-amine scaffold has been identified as a particularly promising starting point for the development of potent anti-inflammatory agents.[3]

The anti-inflammatory potential of these compounds is often attributed to their ability to modulate key signaling pathways involved in the inflammatory response. Inflammation is a complex biological process initiated by immune cells, such as macrophages and neutrophils, in response to harmful stimuli.[4] Key pathways that regulate this process include the Toll-like receptor 4 (TLR4) and nuclear factor-kappa B (NF-κB) signaling cascades, which lead to the production of pro-inflammatory mediators like cytokines (e.g., TNF-α, IL-6) and enzymes such as cyclooxygenase-2 (COX-2).[5][6][7] Many quinazoline derivatives have been found to be selective inhibitors of COX-2.[8] The 7-chloro substitution on the quinazoline ring has been shown to enhance the antibacterial activity of some derivatives, and this structural feature is also being explored for its contribution to anti-inflammatory effects.[3]

This guide will provide a detailed exploration of the synthesis and evaluation of 7-chloroquinazolin-4-amine derivatives as potential anti-inflammatory agents, offering both theoretical insights and practical, step-by-step protocols.

Synthesis of 7-Chloroquinazolin-4-amine Derivatives: A Representative Workflow

The synthesis of 7-chloroquinazolin-4-amine derivatives typically involves a multi-step process. A common and effective approach starts from a substituted anthranilic acid, which undergoes cyclization to form the quinazolinone core, followed by chlorination and subsequent amination.

General Synthetic Scheme

The following diagram outlines a representative synthetic route for preparing 7-chloroquinazolin-4-amine derivatives. This workflow provides a logical and reproducible pathway to the target compounds.

Caption: General synthetic workflow for 7-chloroquinazolin-4-amine derivatives.

Detailed Synthetic Protocol: Synthesis of a Representative Compound

This protocol details the synthesis of a model 7-chloroquinazolin-4-amine derivative.

Step 1: Synthesis of 7-Chloroquinazolin-4(3H)-one

-

In a round-bottom flask, combine 2-amino-4-chlorobenzoic acid (1 equivalent) and formamide (10 equivalents).

-

Heat the mixture to reflux at 180-190°C for 4-5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture to room temperature.

-

Pour the cooled mixture into ice-cold water with stirring.

-

Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry to obtain 7-chloroquinazolin-4(3H)-one.

Step 2: Synthesis of 4,7-Dichloroquinazoline

-

In a clean, dry round-bottom flask, place 7-chloroquinazolin-4(3H)-one (1 equivalent).

-

Add phosphorus oxychloride (POCl₃, 5-10 equivalents) and a catalytic amount of N,N-dimethylaniline.

-

Heat the mixture to reflux for 3-4 hours.[9]

-

Carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring.

-

Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution) to a pH of 7-8.

-

Collect the precipitate by filtration, wash with water, and dry to yield 4,7-dichloroquinazoline.

Step 3: Synthesis of the Final 7-Chloroquinazolin-4-amine Derivative

-

Dissolve 4,7-dichloroquinazoline (1 equivalent) in a suitable solvent such as isopropanol.

-

Add the desired substituted amine (R-NH₂) (1.1 equivalents).

-

Reflux the mixture for 6-8 hours, monitoring the reaction by TLC.[9]

-

After completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain the pure 7-chloroquinazolin-4-amine derivative.

-

Characterize the final compound using techniques such as ¹H-NMR, ¹³C-NMR, and mass spectrometry.

In Vitro Evaluation of Anti-inflammatory Activity

A tiered approach is recommended for the in vitro evaluation, starting with cytotoxicity assessment, followed by efficacy in a relevant cell-based inflammation model.

Protocol 1: Cell Viability Assessment (MTT Assay)

Rationale: Before assessing the anti-inflammatory properties of the synthesized compounds, it is crucial to determine their cytotoxic concentrations. The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[10][11] This allows for the selection of non-toxic concentrations for subsequent efficacy assays.

Materials:

-

RAW 264.7 murine macrophage cell line

-

DMEM (Dulbecco's Modified Eagle Medium)

-

FBS (Fetal Bovine Serum)

-

Penicillin-Streptomycin solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Prepare serial dilutions of the 7-chloroquinazolin-4-amine derivatives in DMEM.

-

Remove the culture medium from the wells and replace it with fresh medium containing the different concentrations of the test compounds. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for 24 hours.

-

Add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.[12]

-

Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[12]

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the CC₅₀ (50% cytotoxic concentration).

Protocol 2: Lipopolysaccharide (LPS)-Induced Inflammation in Macrophages

Rationale: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages through the TLR4 signaling pathway, leading to the production of pro-inflammatory mediators.[7][14] This in vitro model is widely used to screen for anti-inflammatory compounds.[15][16]

Materials:

-

RAW 264.7 cells

-

DMEM, FBS, Penicillin-Streptomycin

-

LPS from E. coli

-

7-Chloroquinazolin-4-amine derivatives (at non-toxic concentrations)

-

Griess Reagent for nitric oxide measurement

-

ELISA kits for TNF-α and IL-6

Procedure:

-

Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10⁵ cells/well and incubate for 24 hours.

-

Pre-treat the cells with various concentrations of the 7-chloroquinazolin-4-amine derivatives for 1 hour.

-

Induce inflammation by adding LPS (1 µg/mL) to the wells (except for the negative control group) and incubate for 24 hours.

-

Collect the cell culture supernatants for the measurement of nitric oxide (NO), TNF-α, and IL-6.

Protocol 3: Quantification of Pro-inflammatory Mediators

A. Nitric Oxide (NO) Measurement (Griess Assay)

-

In a 96-well plate, mix 50 µL of the collected cell supernatant with 50 µL of Griess Reagent A (sulfanilamide solution).

-

Incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine dihydrochloride solution).

-

Incubate for another 10 minutes at room temperature.

-

Measure the absorbance at 540 nm.

-

Calculate the NO concentration using a sodium nitrite standard curve.

B. Cytokine Measurement (ELISA)

-

Quantify the levels of TNF-α and IL-6 in the cell supernatants using commercially available ELISA kits, following the manufacturer's instructions.

-

The results are typically expressed as pg/mL or ng/mL.

Investigating the Mechanism of Action: Targeting the TLR4/NF-κB Pathway

The anti-inflammatory effects of 7-chloroquinazolin-4-amine derivatives may be mediated through the inhibition of the TLR4/NF-κB signaling pathway.[6] Upon LPS binding, TLR4 initiates a signaling cascade that leads to the activation of the IκB kinase (IKK) complex.[17] IKK then phosphorylates the inhibitory protein IκBα, leading to its degradation and the subsequent translocation of NF-κB into the nucleus.[18] In the nucleus, NF-κB binds to the promoter regions of target genes, inducing the transcription of pro-inflammatory cytokines.[5]

Caption: Potential mechanism of action via the TLR4/NF-κB signaling pathway.

In Vivo Evaluation of Anti-inflammatory Activity

Promising candidates from in vitro studies should be further evaluated in animal models of inflammation.

Protocol: Carrageenan-Induced Paw Edema in Rats

Rationale: The carrageenan-induced paw edema model is a widely used and well-characterized model of acute inflammation.[19][20] Carrageenan injection into the rat paw induces a biphasic inflammatory response, allowing for the evaluation of the efficacy of anti-inflammatory drugs.

Materials:

-

Wistar or Sprague-Dawley rats (150-200 g)

-

Carrageenan solution (1% w/v in sterile saline)

-

7-Chloroquinazolin-4-amine derivative suspension (e.g., in 0.5% carboxymethyl cellulose)

-

Positive control (e.g., Indomethacin or Diclofenac sodium)

-

Pletysmometer or digital calipers

Procedure:

-

Acclimatize the animals for at least one week before the experiment.

-

Divide the rats into groups (n=6 per group): Vehicle control, positive control, and test groups (different doses of the derivative).

-

Administer the test compounds and controls orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.

-

Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

-

Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.

-

Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

-

Calculate the percentage inhibition of edema for each group compared to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Structure-Activity Relationship (SAR) and Data Interpretation

The anti-inflammatory activity of 7-chloroquinazolin-4-amine derivatives can be significantly influenced by the nature of the substituent at the 4-amino position. Systematic modification of this part of the molecule can lead to the identification of compounds with improved potency and selectivity.

Key SAR Insights

-

Aromatic vs. Aliphatic Amines: The nature of the amine at the 4-position is critical. Aromatic amines often provide a rigid scaffold that can interact favorably with the target protein.

-

Substituents on the Aryl Ring: Electron-withdrawing or electron-donating groups on the aryl ring of the 4-amino substituent can modulate the electronic properties and steric bulk of the molecule, thereby affecting its binding affinity to the target. For instance, bulky substituents on the phenyl ring have been shown to contribute significantly to anti-inflammatory activity.[9]

-

Heterocyclic Moieties: Introduction of heterocyclic rings at the 4-amino position can introduce additional hydrogen bond donors and acceptors, potentially enhancing target engagement.

Example Data Table

The following table presents hypothetical data for a series of 7-chloroquinazolin-4-amine derivatives to illustrate SAR.

| Compound ID | R-Group at 4-Amino Position | Inhibition of NO Production (IC₅₀, µM) | Inhibition of Paw Edema at 3h (%) |

| 1a | Phenyl | 15.2 | 35.4 |

| 1b | 4-Chlorophenyl | 8.7 | 52.1 |

| 1c | 4-Methoxyphenyl | 12.5 | 41.8 |

| 1d | Cyclohexyl | 25.1 | 22.6 |

| Indomethacin | - | 5.4 | 65.2 |

Data are hypothetical and for illustrative purposes only.

From this hypothetical data, one could infer that an electron-withdrawing group (Cl) at the para-position of the phenyl ring (Compound 1b ) enhances activity compared to the unsubstituted phenyl ring (Compound 1a ) or an electron-donating group (OCH₃) (Compound 1c ). The aliphatic cyclohexyl group (Compound 1d ) appears to be less favorable for activity.

Conclusion and Future Directions

7-Chloroquinazolin-4-amine derivatives represent a promising class of compounds for the development of novel anti-inflammatory agents. Their straightforward synthesis and amenability to structural modification make them attractive candidates for lead optimization programs. The protocols detailed in this guide provide a robust framework for their synthesis and comprehensive evaluation.

Future research should focus on:

-

Lead Optimization: Expanding the chemical space around the 4-amino position to improve potency and selectivity.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by these compounds.

-

Pharmacokinetic and Toxicological Profiling: Assessing the drug-like properties of the most promising leads to identify candidates for further preclinical development.

By employing the methodologies outlined in this guide, researchers can effectively advance the discovery and development of 7-chloroquinazolin-4-amine derivatives as next-generation anti-inflammatory therapeutics.

References

-

Al-Suwaidan, I. A., et al. (2018). Quinazoline derivatives: synthesis and bioactivities. Molecules, 23(5), 1144. [Link]

-

Bekhit, A. A., & Khalil, M. A. (1998). Non-steroidal anti-inflammatory agents: synthesis of novel benzopyrazolyl, benzoxazolyl and quinazolinyl derivatives of 4(3 H)-quinazolinones. Pharmazie, 53(8), 539-543. [Link]

-

Rani, P., et al. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica, 15(6), 115-118. [Link]

-

Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. [Link]

-

Dorsey, B. D., et al. (2009). Discovery and structure-activity relationships of 4-aminoquinazoline derivatives, a novel class of opioid receptor like-1 (ORL1) antagonists. Journal of medicinal chemistry, 52(1), 131-144. [Link]

-

Gautam, G., & Kumar, P. (2012). In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity- A Review. International Journal of Pharmaceutical Erudition, 1(3), 64-73. [Link]

-

Hassan, A. S., et al. (2025). Synthesis, anti-inflammatory, and structure antioxidant activity relationship of novel 4-quinazoline. Medicinal Chemistry Research, 34(8), 1-13. [Link]

-

Hernández-López, R., et al. (2024). Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. International Journal of Molecular Sciences, 25(10), 5469. [Link]

-

Kamal, A., et al. (2015). Design and synthesis of quinazolinone derivatives as anti-inflammatory agents: pharmacophore modeling and 3D QSAR studies. Bioorganic & medicinal chemistry letters, 25(1), 180-188. [Link]

-

Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal transduction and targeted therapy, 2(1), 1-9. [Link]

-

Molteni, M., et al. (2016). The Role of Toll-Like Receptor 4 in Infectious and Noninfectious Inflammation. Mediators of inflammation, 2016. [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

-

O'Neill, L. A. (2015). Toll-like receptor 4 signalling. YouTube. [Link]

-

Park, B. S., et al. (2023). Toll-like receptor 4 (TLR4): new insight immune and aging. Journal of Biomedical Science, 30(1), 1-13. [Link]

-

Patel, K., et al. (2023). Design, Synthesis, and In-silico Evaluation of Quinazoline Derivatives as Anti-Inflammatory Agents. International Journal for Multidisciplinary Research, 5(6). [Link]

-

Wikipedia. (2024). NF-κB. [Link]

-

Wikipedia. (2024). Toll-like receptor 4. [Link]

-

Zhang, J., et al. (2023). Chronic exposure to lipopolysaccharides as an in vitro model to simulate the impaired odontogenic potential of dental pulp cells under pulpitis conditions. Journal of Applied Oral Science, 31. [Link]

-

Kumar, S., et al. (2011). INVITRO STUDY OF ANTI-INFLAMMATORY AND ANTIOXIDANT ACTIVITY OF 4-(3H) - QUINAZOLINONE DERIVATIVES. RASAYAN Journal of Chemistry, 4(2), 351-361. [Link]

-

Singh, P., et al. (2019). Synthesis and Anti-Inflammatory Activity of Some Novel Quinazolinone Derivatives. ResearchGate. [Link]

-

de Oliveira, C. H. S., et al. (2024). Structure-Activity Relationship of 7-Chloro-4-(Phenylselanyl) Quinoline: Novel Antinociceptive and Anti-Inflammatory Effects in Mice. Chemistry & Biodiversity, 21(1), e202301246. [Link]

-

dos Santos, G. G., et al. (2022). 7-Chloro-4-phenylsulfonyl quinoline, a new antinociceptive and anti-inflammatory molecule: Structural improvement of a quinoline derivate with pharmacological activity. European Journal of Pharmacology, 928, 175095. [Link]

-

Lee, J. Y., et al. (2022). Quinazoline-4(3H)-one-7-carboxamide Derivatives as Human Soluble Epoxide Hydrolase Inhibitors with Developable 5-Lipoxygenase Activating Protein Inhibition. ACS omega, 7(50), 46687-46700. [Link]

-

Martínez-Pacheco, M. M., et al. (2019). Synthesis, Structural Analysis, and Biological Evaluation of Thioxoquinazoline Derivatives as Phosphodiesterase 7 Inhibitors. ChemMedChem, 14(10), 1036-1048. [Link]

-

Al-Omary, F. A. M., et al. (2015). Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs. BioMed research international, 2015. [Link]

-

Kim, Y., et al. (2023). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Pharmaceuticals, 16(11), 1582. [Link]

-

El-Sayed, M. A. A., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7592. [Link]

-

O'Dea, E., & Hoffmann, A. (2009). NF-κB signaling. Wiley Interdisciplinary Reviews: Systems Biology and Medicine, 1(1), 107-115. [Link]

-

Lawrence, T. (2009). The nuclear factor NF-κB pathway in inflammation. Cold Spring Harbor perspectives in biology, 1(6), a001651. [Link]

-

Rahman, M. M., & LBB, S. (2020). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Journal of Pharmacopuncture, 23(4), 180. [Link]

-

Arulselvan, P., et al. (2016). In vivo experimental models to investigate the anti-inflammatory activity of herbal extracts (Review). Biomedical reports, 5(4), 409-416. [Link]

-

Asif, M. (2014). A review on anti-inflammatory activities of quinazoline derivatives. Modern Chemistry, 2(2), 8-15. [Link]

-

Jin, M., et al. (2014). The in vitro effect of lipopolysaccharide on proliferation, inflammatory factors and antioxidant enzyme activity in bovine mammary epithelial cells. African Journal of Biotechnology, 13(45). [Link]

-

Krady, J. K., et al. (2005). Lipopolysaccharide pre-conditioning attenuates pro-inflammatory responses and promotes cytoprotective effect in differentiated PC12 cell lines via pre-activation of Toll-Like Receptor-4 signaling pathway leading to the inhibition of Caspase-3/Nuclear Factor-κappa B pathway. Journal of neuroinflammation, 2(1), 1-14. [Link]

-

Fujihara, M., et al. (2023). Utility of In Vitro Cellular Models of Low-Dose Lipopolysaccharide in Elucidating the Mechanisms of Anti-Inflammatory and Wound-Healing-Promoting Effects of Lipopolysaccharide Administration In Vivo. International Journal of Molecular Sciences, 24(18), 14311. [Link]

-

protocols.io. (2023). Cell Viability Assay (MTT Assay) Protocol. [Link]

-

Slideshare. (n.d.). In vivo screening method for anti inflammatory agent. [Link]

-

Al-Yahya, M. A., et al. (2023). In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats. Saudi Pharmaceutical Journal, 31(4), 585-593. [Link]

-

Varadharajan, S., et al. (2015). Activation of inflammatory immune gene cascades by lipopolysaccharide (LPS) in the porcine colonic tissue ex-vivo model. Clinical and Experimental Immunology, 181(3), 517-529. [Link]

-

Ho, A. K., et al. (2015). NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration. Frontiers in immunology, 6, 260. [Link]

Sources

- 1. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Toll-like receptor 4 (TLR4): new insight immune and aging - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Role of Toll-Like Receptor 4 in Infectious and Noninfectious Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design and synthesis of quinazolinone derivatives as anti-inflammatory agents: pharmacophore modeling and 3D QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. broadpharm.com [broadpharm.com]

- 14. Toll-like receptor 4 - Wikipedia [en.wikipedia.org]

- 15. Utility of In Vitro Cellular Models of Low-Dose Lipopolysaccharide in Elucidating the Mechanisms of Anti-Inflammatory and Wound-Healing-Promoting Effects of Lipopolysaccharide Administration In Vivo [mdpi.com]

- 16. academic.oup.com [academic.oup.com]

- 17. NF-κB - Wikipedia [en.wikipedia.org]

- 18. creative-diagnostics.com [creative-diagnostics.com]

- 19. ijpras.com [ijpras.com]

- 20. In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for High-Throughput Screening of 7-Chloroquinazolin-4-amine Libraries

For Researchers, Scientists, and Drug Development Professionals

The 7-chloroquinazolin-4-amine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent and selective inhibitors of various protein kinases. Its derivatives have been extensively investigated as therapeutic agents, particularly in oncology, with several compounds progressing to clinical trials and receiving FDA approval.[1][2][3] High-throughput screening (HTS) of libraries based on this scaffold is a critical step in the identification of novel lead compounds for drug discovery programs.[4][5] This guide provides a comprehensive overview of the principles, methodologies, and protocols for conducting effective HTS campaigns with 7-chloroquinazolin-4-amine libraries.

The Scientific Rationale: Why Screen 7-Chloroquinazolin-4-amine Libraries?

The quinazoline core, particularly the 4-anilinoquinazoline scaffold, is a well-established pharmacophore for ATP-competitive kinase inhibitors.[2] These compounds mimic the purine ring of ATP and bind to the hinge region of the kinase active site. The 7-chloro substituent can significantly influence the potency and selectivity of these inhibitors.[6] Many successful kinase inhibitors, such as gefitinib and erlotinib, which target the epidermal growth factor receptor (EGFR), are based on the 4-anilinoquinazoline scaffold.[1][7] The overexpression or mutation of EGFR is a hallmark of several cancers, making it a prime target for drug discovery.[2] Screening 7-chloroquinazolin-4-amine libraries, therefore, offers a high probability of identifying novel modulators of protein kinases and other important biological targets.

Assay Development: The Foundation of a Successful HTS Campaign

The choice of assay is paramount for a successful HTS campaign. It must be robust, reproducible, and amenable to miniaturization and automation.[8] Two primary categories of assays are employed for screening small molecule libraries: biochemical assays and cell-based assays.[9]

Biochemical Assays: Targeting the Molecular Interaction

Biochemical assays utilize purified components, such as a target enzyme and its substrate, to directly measure the effect of a compound on the molecular target's activity.[9] These assays are ideal for identifying direct inhibitors of a specific enzyme.

Causality in Experimental Choice: For screening a 7-chloroquinazolin-4-amine library against a protein kinase, a common biochemical approach is to measure the kinase's ability to phosphorylate a substrate. A reduction in phosphorylation in the presence of a test compound indicates inhibition. Various detection methods can be employed, including:

-

Fluorescence-Based Assays: These are widely used in HTS due to their high sensitivity and amenability to automation.[9] Examples include Fluorescence Polarization (FP), Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), and fluorescence intensity-based assays that detect ADP production, a universal product of kinase reactions.[9][10]

-

Luminescence-Based Assays: These assays, such as those that quantify the amount of remaining ATP after the kinase reaction, are also highly sensitive and have a broad dynamic range.

Protocol: A Generic Biochemical Kinase Assay

-

Reagent Preparation:

-

Prepare a stock solution of the purified kinase in an appropriate assay buffer.

-

Prepare a stock solution of the kinase-specific peptide substrate and ATP.

-

Prepare the 7-chloroquinazolin-4-amine library compounds at a desired screening concentration (e.g., 10 µM) in DMSO.

-

-

Assay Plate Preparation (384-well format):

-

Dispense a small volume (e.g., 50 nL) of each library compound into the wells of a 384-well assay plate using an acoustic liquid handler.

-

Include positive controls (a known inhibitor of the kinase) and negative controls (DMSO vehicle) on each plate.

-

-

Kinase Reaction:

-

Add the purified kinase to all wells.

-

Incubate for a predetermined time (e.g., 15 minutes) at room temperature to allow for compound-kinase interaction.

-

Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

-

Incubate for the optimized reaction time (e.g., 60 minutes) at the optimal temperature for the kinase.

-

-

Signal Detection:

-

Stop the kinase reaction and add the detection reagents (e.g., ADP-Glo™ Kinase Assay reagents).

-

Incubate as per the manufacturer's instructions.

-

Read the luminescence signal using a plate reader.

-

Cell-Based Assays: Assessing Phenotypic Responses

Cell-based assays utilize living cells to measure a compound's effect on a cellular process.[11] These assays provide a more physiologically relevant context as they account for cell permeability, metabolism, and off-target effects.[12]

Causality in Experimental Choice: To identify inhibitors of a signaling pathway driven by a specific kinase, a cell-based assay is often preferred. For example, to screen for inhibitors of the EGFR signaling pathway, one could use a cancer cell line that is dependent on EGFR activity for proliferation.[13] A decrease in cell viability would indicate a potential hit.

Protocol: A Cell-Based Proliferation Assay

-

Cell Culture and Seeding:

-

Culture a relevant cancer cell line (e.g., a non-small cell lung cancer line with an activating EGFR mutation) under standard conditions.

-

Seed the cells into 384-well clear-bottom plates at a predetermined density and allow them to attach overnight.

-

-

Compound Addition:

-

Add the 7-chloroquinazolin-4-amine library compounds to the cell plates at the desired final concentration.

-

Include positive (e.g., a known EGFR inhibitor) and negative (DMSO) controls.

-

-

Incubation:

-

Incubate the plates for a period that allows for a significant effect on cell proliferation (e.g., 72 hours).

-

-

Viability Measurement:

-

Add a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

-

Incubate according to the manufacturer's protocol.

-

Measure the luminescence signal, which is proportional to the number of viable cells.

-

The HTS Workflow: From Library to Hits

A typical HTS campaign is a highly automated process designed to screen thousands of compounds efficiently.[5]

A generalized high-throughput screening workflow.

Data Analysis and Hit Validation: Ensuring Trustworthy Results

Raw data from an HTS campaign requires rigorous analysis to identify true "hits" and eliminate false positives.[14]

Quality Control: The Z'-Factor

A key metric for assessing the quality of an HTS assay is the Z'-factor.[15][16] It is calculated using the means and standard deviations of the positive and negative controls.

Z'-factor = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|

Where:

-

μ_p and σ_p are the mean and standard deviation of the positive control.

-

μ_n and σ_n are the mean and standard deviation of the negative control.

| Z'-factor Value | Assay Quality |

| > 0.5 | Excellent |

| 0 to 0.5 | Acceptable |

| < 0 | Poor |

An assay with a Z'-factor greater than 0.5 is considered robust and suitable for HTS.[17][18]

Hit Identification and Confirmation

Compounds that exhibit activity beyond a certain threshold (e.g., >50% inhibition or three standard deviations from the mean of the negative controls) are considered primary hits. These hits must then undergo a confirmation process:

-

Re-testing: Primary hits are re-tested under the same assay conditions to confirm their activity.[17]

-

Dose-Response Curves: Confirmed hits are then tested at multiple concentrations to determine their potency (IC50 or EC50).

-

Counter-Screens: These are crucial for identifying and eliminating false positives.[14] For example, compounds may interfere with the detection technology (e.g., autofluorescence) or act through non-specific mechanisms. An orthogonal assay, which measures the same biological endpoint through a different method, can help validate hits.[19]

-

Selectivity Profiling: Promising hits should be tested against related targets to assess their selectivity. For kinase inhibitors, this often involves screening against a panel of other kinases.

A typical data analysis and hit validation pipeline.

Hypothetical Signaling Pathway and Inhibition

Many 7-chloroquinazolin-4-amine derivatives function by inhibiting protein kinases involved in cell signaling pathways that regulate proliferation, survival, and differentiation.[2] A simplified representation of such a pathway is shown below, illustrating how an inhibitor can block downstream signaling.

Inhibition of a signaling pathway by a 7-chloroquinazolin-4-amine derivative.

Summary and Future Directions

High-throughput screening of 7-chloroquinazolin-4-amine libraries is a proven strategy for the discovery of novel kinase inhibitors and other valuable therapeutic leads. A successful HTS campaign relies on a well-designed and validated assay, rigorous quality control, and a systematic approach to hit validation. The insights gained from HTS can guide structure-activity relationship (SAR) studies and the optimization of hit compounds into clinical candidates.

References

- Benchchem. Application Notes and Protocols for High-Throughput Screening of Quinoline Derivatives.

- BMG LABTECH. High-throughput screening (HTS). (2019-04-10).

- Benchchem. High-Throughput Screening of 4-(Methylthio)quinazoline Derivatives: Application Notes and Protocols.

- Mestres, J. High-Throughput Screening: today's biochemical and cell-based approaches. PubMed. (2020-08-12).

- Beckman Coulter. High-Throughput Screening (HTS).

- Al-Suhaimi, E. A., et al. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023-03-28).

- EU-OPENSCREEN. HIGH-THROUGHTPUT SCREENING QUALITY CONTROL GENERAL GUIDELINES.

- Vega, C., et al. In vitro phenotypic screening of 7-chloro-4-amino(oxy)quinoline derivatives as putative anti-Trypanosoma cruzi agents. PubMed. (2014-02-15).

- Traxlmayr, M. W., et al. A High-throughput Kinase Activity Assay for Screening Drug Resistance Mutations in EGFR. (2021-11-05).

- von Ahsen, O., & Bömer, U. High-throughput screening for kinase inhibitors. PubMed. (2005-03).

- Zhang, H., et al. Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors. Journal of Medicinal Chemistry. (2017).

- BellBrook Labs. A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays.

- Jain, C. K., et al. 4-Amino-7-chloroquinolines: probing ligand efficiency provides botulinum neurotoxin serotype A light chain inhibitors with significant antiprotozoal activity. PubMed Central. (2015-08-01).

- de Oliveira, P. F., et al. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PubMed Central. (2019).

- Kim, T.-H., et al. 4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery. PubMed Central. (2015-08-01).

- Lloyd, M. Assay performance and the Z'-factor in HTS. Drug Target Review. (2023-03-30).

- Zhang, X., et al. High-Throughput Screening (HTS) and Hit Validation to Identify Small Molecule Inhibitors with Activity against NS3/4A proteases from Multiple Hepatitis C Virus Genotypes. PLOS One. (2013).

- Spranger, S., et al. A High-Throughput Immune-Oncology Screen Identifies EGFR Inhibitors as Potent Enhancers of Antigen-Specific Cytotoxic T-lymphocyte Tumor Cell Killing. Cancer Immunology Research. (2016).

- Abdel-Maksoud, M. S., et al. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). MDPI. (2024-02-16).

- Lemmon, M. A., et al. Screening for Allosteric Kinase Inhibitors in High Throughput. Wiley Analytical Science. (2010-07-23).

- Harrison, M. K., et al. High-throughput screening (HTS) and hit validation to identify small molecule inhibitors with activity against NS3/4A proteases from multiple hepatitis C virus genotypes. PubMed. (2013-10-09).

- Zhang, Y., et al. A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction. PubMed Central. (2020-09-24).

- Sills, M. A., et al. Quality Control of Quantitative High Throughput Screening Data. PubMed Central. (2019-05-09).

- Wikipedia. Z-factor.

- An, Y., & Park, S. J. Cell-based assays in high-throughput mode (HTS). BioTechnologia. (2016).

- Solomon, V. R., & Lee, H. Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking. MDPI. (2019-09-04).

- An, Y., et al. Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global. (2014).

- Mountpleasure, J. A pragmatic approach to hit validation following biochemical high-throughput screening. (2017-12-12).

- ResearchGate. primary high-throughput screening (hts) data quality control review.... | Download Scientific Diagram.

- BMG LABTECH. The Z prime value (Z´). (2025-01-27).

- Al-Shakliah, N. S., et al. Bioinformatics-driven discovery of novel EGFR kinase inhibitors as anti-cancer therapeutics: In silico screening and in vitro evaluation. PLOS One. (2024-04-16).

- ResearchGate. (PDF) A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction. (2020-09-10).

- A-Go, A., et al. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed. (2017-09-15).

- RACO. The Therapeutic Journey of Quinazoline as Anti-cancer Targeting Kinase Inhibitors..

- GraphPad. Calculating a Z-factor to assess the quality of a screening assay..

- Cambridge MedChem Consulting. Analysis of HTS data. (2017-11-13).

- ResearchGate. exploring the protein kinase inhibitory activity of quinazolines as anticancer agents: fda-approved drugs and promising reported compounds. (2025-05-27).

- Establishing assays and small molecule screening facilities for Drug discovery programs. (2011-02-16).

- Conconi, M. T., et al. Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties. PubMed. (2013-06).

- Reaction Biology. EGFR Assays & Drug Discovery Services.

Sources

- 1. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. beckman.com [beckman.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. bmglabtech.com [bmglabtech.com]

- 9. High-Throughput Screening: today's biochemical and cell-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. biotechnologia-journal.org [biotechnologia-journal.org]

- 12. lifescienceglobal.com [lifescienceglobal.com]

- 13. reactionbiology.com [reactionbiology.com]

- 14. drugtargetreview.com [drugtargetreview.com]

- 15. drugtargetreview.com [drugtargetreview.com]

- 16. Z-factor - Wikipedia [en.wikipedia.org]

- 17. High-Throughput Screening (HTS) and Hit Validation to Identify Small Molecule Inhibitors with Activity against NS3/4A proteases from Multiple Hepatitis C Virus Genotypes | PLOS One [journals.plos.org]

- 18. bmglabtech.com [bmglabtech.com]

- 19. High-throughput screening (HTS) and hit validation to identify small molecule inhibitors with activity against NS3/4A proteases from multiple hepatitis C virus genotypes - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Precision Synthesis and Functionalization of Quinolines Using Mixed Lithium-Magnesium Reagents

Executive Summary

The quinoline scaffold is a privileged structure in medicinal chemistry, ubiquitous in antimalarials, kinase inhibitors, and antiviral agents.[1] Traditional syntheses (Skraup, Friedländer) often require harsh conditions and lack the regioselectivity needed for modern Structure-Activity Relationship (SAR) studies.[1]

This guide details the application of mixed lithium-magnesium reagents —specifically the "Turbo-Grignard" (

The "Turbo" Effect: Mechanistic Insight

To master these reagents, one must understand the role of Lithium Chloride (LiCl).[2] Standard Grignard reagents (

Aggregate Deconstruction

The addition of LiCl breaks these aggregates into reactive monomeric or dimeric species. This increases the effective concentration of the active species and polarizes the Carbon-Magnesium bond, significantly accelerating the rate of Halogen-Magnesium exchange.[1]

Figure 1: The "Turbo" effect.[1] LiCl disrupts the lattice energy of the Grignard aggregate, generating a highly reactive magnesiate-like species.[1]

Reagent Preparation and Titration Protocols

Reliability in organometallic chemistry begins with precise stoichiometry.[1] Commercial "Turbo" reagents can degrade; in-house preparation and titration are recommended for critical steps.[1]

Protocol: Preparation of (Knochel-Hauser Base)

This non-nucleophilic base is essential for Directed Ortho Magnesiation (DoM).[1]

Reagents:

-

(Turbo-Grignard, ~1.3 M in THF)ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

Procedure:

-

Dry & Inert: Flame-dry a Schlenk flask and flush with Argon.[1]

-

Charge: Add

(1.1 equiv) to the flask. -

Addition: Add TMPH (1.0 equiv) dropwise at room temperature (25 °C).

-

Reaction: Stir for 24–48 hours at 25 °C. The evolution of propane gas indicates the reaction progress.

-

Storage: The resulting solution (~1.0 M) is stable for months under Argon at room temperature.

Protocol: Titration of Organomagnesium Reagents

Standard colorimetric titration is insufficient for LiCl-complexed reagents.[1] Use the Knochel Iodine/LiCl method .[1]

Materials:

-

Iodine (

), sublimed.ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted"> -

LiCl (0.5 M solution in THF) – Crucial for solubilizing the MgI2 byproduct.[1]

Steps:

-

Weigh exactly 254 mg of

(1.0 mmol) into a dry vial. -

Dissolve in 2–3 mL of 0.5 M LiCl/THF solution. The solution will be dark brown.[1][5]

-

Cool to 0 °C.

-

Add the organomagnesium reagent dropwise via a syringe until the brown color just disappears (becomes clear/colorless).[1]

-

Calculation:

Application Workflow: Functionalizing the Quinoline Core

The choice of reagent depends on the starting material: Halogenated Quinolines require Exchange (

Decision Matrix

| Substrate Feature | Reaction Type | Reagent | Primary Selectivity |

| Aryl Bromide/Iodide | Halogen-Mg Exchange | Ipso-substitution (replaces Halogen) | |

| Native C-H | Directed Metalation (DoM) | Ortho to directing group (DG) or most acidic proton | |

| Sensitive Groups | (Ester, CN, | Both (Controlled Temp) | Compatible at -40 °C to -20 °C |

Protocol A: Halogen-Magnesium Exchange (C4 Functionalization)

Target: Synthesis of 4-substituted quinolines from 4-iodoquinoline.[1]

Rationale: The C4 position is electronically favorable for nucleophilic attack but difficult to access via electrophilic aromatic substitution. Mg-exchange allows it to act as a nucleophile.[1]

Step-by-Step:

-

Dissolution: Dissolve 4-iodoquinoline (1.0 equiv) in anhydrous THF (0.5 M concentration).

-

Cooling: Cool to -20 °C . (Note: Classical Grignards require higher temps; Li-Mg reagents work at -20 °C, preserving sensitive groups).[1]

-

Exchange: Add

(1.1 equiv) dropwise. Stir for 30 min.ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted"> -

Monitoring: Check conversion by GC-MS (quench aliquot with

orngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

-

-

Electrophile Trapping: Add the electrophile (e.g., Benzaldehyde, 1.2 equiv) slowly.

-

Warming: Allow to warm to 25 °C over 1 hour.

-

Quench: Quench with sat.

solution.

Protocol B: Regioselective C-H Activation (C2 Functionalization)

Target: Functionalization of 3-bromoquinoline at the C2 position.[1]

Rationale: The C2 proton in quinoline is the most acidic (

Step-by-Step:

-

Dissolution: Dissolve 3-bromoquinoline in THF at -78 °C.

-

Metalation: Add

(1.1 equiv) dropwise.ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted"> -

Incubation: Stir at -78 °C for 30 minutes. The resulting species is a 2-magnesiated-3-bromoquinoline.[1]

-

Functionalization: Add electrophile (e.g., Allyl bromide + CuCN cat.).[1]

-

Result: 2-allyl-3-bromoquinoline.

Advanced Strategy: Sequential Functionalization

The power of these reagents lies in their orthogonality. One can perform a C-H activation followed by a Halogen-Mg exchange to install multiple groups in a specific sequence.[1]

Workflow Diagram: The "Walk" Around the Ring

Figure 2: Sequential functionalization strategy. Step 1 utilizes the acidity of C2. Step 2 utilizes the lability of the C-Br bond, enabled by the compatibility of the ester group with the Turbo-Grignard.[1]

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Conversion (Exchange) | "Wet" reagents or old Turbo-Grignard.[1] | Re-titrate |

| Nucleophilic Attack at C2 | Used | Use |

| Low Solubility | Formation of Mg-salts.[1] | Add dry THF or use a mixed solvent system (THF/Toluene).[1] LiCl usually prevents this.[1] |

| "Halogen Dance" | Temperature too high during metalation.[1] | Keep reaction at -78 °C for lithiation/magnesiation of poly-halogenated substrates.[1] |

References

-

Krasovskiy, A., & Knochel, P. (2004).[1][6][8] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides.[1][6] Angewandte Chemie International Edition. [Link][1]

-

Krasovskiy, A., Krasovskaya, V., & Knochel, P. (2006).[1][7] Mixed Mg/Li Amides of the Type R2NMgCl[9]·LiCl as Highly Efficient Bases for the Regioselective Generation of Functionalized Aryl and Heteroaryl Magnesium Compounds.[6] Angewandte Chemie International Edition. [Link][1]

-

Organic Syntheses Procedure. (2012). Preparation of TMPMgCl·LiCl and its Application to the Synthesis of Functionalized Heterocycles. Organic Syntheses. [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Turbo Grignard Reagent | Chem-Station Int. Ed. [en.chem-station.com]

- 3. Functionalization of quinoxalines by using TMP bases: preparation of tetracyclic heterocycles with high photoluminescene quantum yields - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Strategies to prepare and use functionalized organometallic reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides [organic-chemistry.org]

- 7. Knochel-Hauser Base | Chem-Station Int. Ed. [en.chem-station.com]

- 8. kanto.co.jp [kanto.co.jp]

- 9. Disposable cartridge concept for the on-demand synthesis of turbo Grignards, Knochel–Hauser amides, and magnesium alkoxides - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Microwave-Assisted Synthesis of 4-Aminoquinazoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The 4-aminoquinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds with a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antihypertensive agents.[1][2][3] Traditional synthetic methods for these derivatives often involve lengthy reaction times, harsh conditions, and complex purification procedures. This application note provides a comprehensive guide to the use of microwave-assisted organic synthesis (MAOS) as a rapid, efficient, and environmentally benign alternative for the preparation of 4-aminoquinazoline derivatives. We will delve into the fundamental principles of microwave heating, provide detailed, field-proven protocols, and showcase the versatility of this technology through specific case studies.

Introduction: The Significance of 4-Aminoquinazolines and the Advent of Microwave Chemistry

Quinazoline derivatives have garnered significant attention from medicinal chemists due to their diverse pharmacological activities.[1][3] In particular, the 4-aminoquinazoline core is a cornerstone of targeted therapies, with prominent examples including gefitinib, erlotinib, and lapatinib, which are potent kinase inhibitors used in cancer treatment.[1][2][4] The relentless demand for novel analogs for structure-activity relationship (SAR) studies necessitates the development of efficient and sustainable synthetic methodologies.

Microwave-assisted synthesis has emerged as a transformative technology in organic chemistry, offering distinct advantages over conventional heating methods.[5][6][7] By directly coupling with polar molecules, microwave irradiation provides rapid and uniform heating, leading to dramatic reductions in reaction times, often from hours to mere minutes.[8] This, in turn, can lead to higher yields, improved product purity, and access to chemical space that is difficult to explore with traditional techniques.[6][7]

The "Microwave Effect": Understanding the Causality Behind Enhanced Reactivity

The enhanced reaction rates observed in microwave chemistry are a subject of ongoing discussion, often attributed to a combination of thermal and non-thermal effects.

-

Thermal Effects: Microwave heating is a result of the interaction of the oscillating electromagnetic field with polar molecules or ions in the reaction mixture. This induces rapid rotation of the molecules, leading to friction and, consequently, a rapid increase in temperature. This superheating phenomenon, where the temperature of the solvent can be raised significantly above its boiling point in a sealed vessel, is a primary driver of reaction acceleration.

-

Non-Thermal Effects: While more debated, "specific" or "non-thermal" microwave effects are proposed to arise from the direct interaction of the electromagnetic field with specific molecules or transition states, leading to a lowering of the activation energy of the reaction.

Regardless of the precise mechanism, the empirical evidence overwhelmingly supports the practical benefits of microwave irradiation in accelerating a wide array of organic transformations, including the synthesis of heterocyclic compounds like 4-aminoquinazolines.

General Workflow for Microwave-Assisted Synthesis

The following diagram illustrates a typical workflow for the microwave-assisted synthesis of 4-aminoquinazoline derivatives.

Caption: General workflow for microwave-assisted synthesis.

Synthetic Protocols and Methodologies

Several robust and versatile protocols have been developed for the microwave-assisted synthesis of 4-aminoquinazoline derivatives. Below, we detail some of the most effective and widely adopted methods.

Method A: From 2-Aminobenzonitriles

This approach is one of the most common and efficient routes, utilizing readily available 2-aminobenzonitriles as the starting material.

A simple and effective method involves the base-catalyzed condensation of a 2-aminobenzonitrile with another nitrile.[5]

-

Reaction Scheme:

-

2-Aminobenzonitrile + Aromatic Nitrile --(t-BuOK, Microwave)--> 4-Aminoquinazoline Derivative

-

-

Materials and Reagents:

-

Substituted 2-aminobenzonitrile (1.0 mmol)

-

Aromatic nitrile (1.2 mmol)

-

Potassium tert-butoxide (t-BuOK) (catalytic amount)

-

Microwave reaction vial (10 mL) with a magnetic stir bar

-

-

Instrumentation:

-

Monode-type microwave reactor

-

-

Step-by-Step Procedure:

-